5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one
Description
Properties
Molecular Formula |
C7H10BrN5O |
|---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
5-[(3-amino-5-bromo-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C7H10BrN5O/c8-6-11-7(9)12-13(6)3-4-1-2-5(14)10-4/h4H,1-3H2,(H2,9,12)(H,10,14) |
InChI Key |
CXDBOZQKXIFSNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with a suitable brominated precursor under microwave irradiation.
Linking to Pyrrolidinone: The triazole intermediate is then reacted with a pyrrolidinone derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amino-substituted triazole derivative .
Scientific Research Applications
5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound’s biological activity can be explored for potential therapeutic applications.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The amino and bromo groups on the triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between the target compound and related molecules from the evidence:
*Molecular weights are approximate and calculated based on structural formulas.
Key Structural and Functional Insights:
Core Structure Variability: The target compound’s pyrrolidinone core (a lactam) contrasts with posaconazole’s tetrahydrofuran ring and ’s indole system. Lactams like pyrrolidinone offer conformational rigidity and hydrogen-bonding capacity, which may enhance target binding compared to non-polar cores like pyrazole () .
This dual functionality is absent in posaconazole’s simpler triazole-methyl group and ’s sulfonylphenyl substituent. Bromine’s electron-withdrawing nature may also modulate the triazole’s reactivity . In ’s 5-bromo-pyrazole, bromine’s steric and electronic effects influence crystal packing and reactivity, suggesting similar impacts in the target compound .
Biological Implications: Triazole derivatives (e.g., posaconazole) are well-known antifungals targeting lanosterol demethylase. The target compound’s brominated triazole could be tailored for analogous enzyme inhibition or repurposed for kinase inhibition, as seen in JNK inhibitors like AS601245 () . The pyrrolidinone scaffold in lacks the triazole group but shares a sulfonyl substituent, highlighting how electronic effects (sulfonyl vs. bromo-triazole) alter physicochemical properties like solubility and logP .
Crystallographic Considerations :
- SHELX-based refinements () are critical for resolving structural details in analogs, such as triazole ring planarity and halogen positioning. These tools could clarify the target compound’s conformation and intermolecular interactions .
Research Findings and Implications
- Synthetic Accessibility: The triazole-methyl-pyrrolidinone structure may be synthesized via nucleophilic substitution or click chemistry, leveraging methods used for posaconazole’s triazole linkage .
- Target Engagement: The amino and bromo groups may synergize in binding kinases or metalloenzymes, as seen in brominated kinase inhibitors () and zinc-dependent proteases .
Biological Activity
5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on various studies, highlighting its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one is with a molecular weight of 265.11 g/mol. The compound features a pyrrolidine ring linked to a triazole moiety, which is known for its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one have shown effective inhibition against various strains of bacteria:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Triazole Derivative A | 3.12 | Staphylococcus aureus |
| Triazole Derivative B | 12.5 | Escherichia coli |
| Control (Ciprofloxacin) | 2.0 | Both strains |
These results indicate that the triazole ring contributes to the antibacterial potency of these compounds by interacting with bacterial enzymes involved in cell wall synthesis .
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties. Research has shown that derivatives with similar structures to 5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one can inhibit fungal growth effectively:
| Compound | MIC (μg/mL) | Fungal Strain |
|---|---|---|
| Triazole Derivative C | 0.5 | Candida albicans |
| Control (Fluconazole) | 0.25 | Candida albicans |
These findings suggest that the presence of the triazole group enhances the antifungal activity by targeting the ergosterol biosynthesis pathway in fungi .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied. In vitro assays have revealed that certain derivatives induce apoptosis in cancer cell lines:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Triazole Derivative D | 11.1 | A549 (Lung Cancer) |
| Triazole Derivative E | 16.7 | HCT116 (Colon Cancer) |
| Control (Doxorubicin) | 10.0 | A549 |
Studies indicate that these compounds can induce cell cycle arrest and apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives where one compound demonstrated an IC50 value of 11.1 µM against A549 cells. The study highlighted the mechanism involving mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .
Q & A
Basic: What are the key considerations for synthesizing 5-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidin-2-one core. For example:
Bromination : Introduce bromine at the 5-position of the triazole ring using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 60°C) to avoid over-bromination .
Amine Protection : Protect the 3-amino group of the triazole using tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent alkylation .
Alkylation : React the brominated triazole with pyrrolidin-2-one derivatives via nucleophilic substitution. Use catalysts like K₂CO₃ in DMF or DMSO at 80–100°C for 12–24 hours .
Critical Parameters : Monitor reaction progress via TLC or HPLC-MS. Purity ≥95% is achievable via column chromatography (silica gel, EtOAc/hexane gradient) .
Basic: How to purify and characterize this compound?
Methodological Answer:
- Purification : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water mixtures .
- Characterization :
- NMR : Confirm structure via ¹H/¹³C NMR, focusing on peaks at δ 2.5–3.5 ppm (pyrrolidin-2-one protons) and δ 7.5–8.5 ppm (triazole protons) .
- Mass Spectrometry : ESI-MS in positive ion mode; expected [M+H]⁺ ~330–340 m/z .
- Elemental Analysis : Ensure C, H, N, Br content aligns with theoretical values (e.g., C: ~35%, Br: ~24%) .
Advanced: How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
Discrepancies often arise from:
Assay Variability : Standardize biological assays (e.g., kinase inhibition) using controls like BMS-901715 (a known AAK1 inhibitor) .
Solubility Issues : Use DMSO stocks ≤1% v/v to avoid precipitation in aqueous buffers. Confirm solubility via dynamic light scattering (DLS) .
Metabolic Stability : Compare liver microsome assays (human vs. rodent) with LC-MS/MS quantification. Adjust experimental conditions (e.g., NADPH concentration) to match published protocols .
Advanced: How to design experiments evaluating environmental impact?
Methodological Answer:
Adopt a tiered approach:
Physicochemical Properties : Determine logP (octanol-water partition coefficient) via shake-flask method and hydrolysis half-life at pH 7.4/25°C .
Ecotoxicology :
- Algal Toxicity : Use Chlorella vulgaris growth inhibition assays (72-hour EC₅₀).
- Aquatic Toxicity : Daphnia magna immobilization test (48-hour LC₅₀) .
Degradation Studies : Perform photolysis (UV light, λ=254 nm) and biodegradation (OECD 301F test) .
Advanced: How to optimize reaction yields for scale-up?
Methodological Answer:
-
DoE (Design of Experiments) : Use a fractional factorial design to optimize variables:
Factor Range Optimal Value Temperature 60–100°C 80°C Catalyst (K₂CO₃) 1–3 eq 2 eq Solvent DMF/DMSO DMF Result : Yield increases from 45% to 72% . -
Continuous Flow Chemistry : Implement microreactors for bromination steps to enhance mixing and reduce side products .
Advanced: How to address stability issues during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon in amber vials. Avoid repeated freeze-thaw cycles .
- Degradation Analysis : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Use HPLC to detect hydrolyzed products (e.g., free amine or lactam ring opening) .
Basic: What spectroscopic techniques confirm the triazole-pyrrolidinone linkage?
Methodological Answer:
- IR Spectroscopy : Look for C-N stretch at ~1350 cm⁻¹ and lactam C=O stretch at ~1680 cm⁻¹ .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement (e.g., dihedral angle between triazole and pyrrolidinone ~15°) .
Advanced: How to design a structure-activity relationship (SAR) study?
Methodological Answer:
Core Modifications : Synthesize analogs with:
- Halogen substitutions (Cl, F) at the 5-bromo position .
- Methyl/ethyl groups on the pyrrolidinone nitrogen .
Biological Testing : Screen analogs against target enzymes (e.g., kinase panels) using ATP-Glo assays. Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Eₛ) parameters .
Basic: What safety precautions are required for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How to validate contradictory bioactivity data in kinase assays?
Methodological Answer:
- Assay Replication : Repeat experiments in triplicate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Off-Target Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
- Data Normalization : Use Z-factor scoring to assess assay quality (Z > 0.5 indicates robust data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
